N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the 2,3-dimethylphenyl and 2-fluorophenyl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through an amidation reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide include other pyrimidine derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Some examples include:
- 2-[(2,3-dimethylphenyl)amino]-N-(2-fluorophenyl)acetamide .
- Other pyrimidine-based compounds with different functional groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C20H20FN3O2 with a molecular weight of 353.39 g/mol. The compound features a pyrimidine ring substituted with various aromatic groups, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,3-dimethylphenyl amine with 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives under controlled conditions to achieve high yields and purity. The reaction conditions often require specific solvents and catalysts to facilitate the formation of the desired product .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxamide. It has shown effectiveness against various bacterial strains and fungi. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in key signaling pathways that regulate cell growth and apoptosis. For example:
- Inhibition of Kinases : The compound may inhibit certain kinases involved in cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors linked to inflammatory responses.
Study 1: Antitumor Effects
A study published in Molecular Medicine Reports examined the effects of this compound on tumor growth in a xenograft mouse model. Results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.
Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, this compound was tested against clinical isolates of resistant bacteria. The compound exhibited potent activity against strains resistant to conventional antibiotics .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-11-7-6-10-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-8-4-5-9-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBAPVOOEXTYAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.